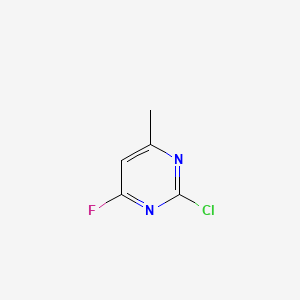
(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrahydroisoquinoline Ring: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Grignard reaction followed by oxidation.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
科学的研究の応用
(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
6-fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the fluorine atom.
6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of both the fluorine atom and the carboxylic acid group in (3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride imparts unique chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, while the carboxylic acid group can improve its solubility and facilitate interactions with biological molecules.
特性
分子式 |
C10H11ClFNO2 |
|---|---|
分子量 |
231.65 g/mol |
IUPAC名 |
(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m1./s1 |
InChIキー |
RNTSEPZTGFDMMJ-SBSPUUFOSA-N |
異性体SMILES |
C1[C@@H](NCC2=C1C=C(C=C2)F)C(=O)O.Cl |
正規SMILES |
C1C(NCC2=C1C=C(C=C2)F)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)



amine hydrochloride](/img/structure/B13466501.png)

![1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B13466514.png)
![1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B13466515.png)

![4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466526.png)

![tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate](/img/structure/B13466534.png)

